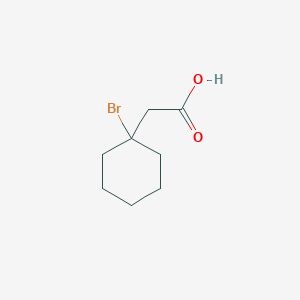

(1-Bromocyclohexyl)acetic acid

Description

Structure

3D Structure

Properties

CAS No. |

5469-37-4 |

|---|---|

Molecular Formula |

C8H13BrO2 |

Molecular Weight |

221.09 g/mol |

IUPAC Name |

2-(1-bromocyclohexyl)acetic acid |

InChI |

InChI=1S/C8H13BrO2/c9-8(6-7(10)11)4-2-1-3-5-8/h1-6H2,(H,10,11) |

InChI Key |

FKDBZCWTONABGA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(CC(=O)O)Br |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for 1 Bromocyclohexyl Acetic Acid

Strategies for Introducing the Bromine Atom into Cyclohexylacetic Acid Systems

The critical step in synthesizing the target molecule is the selective placement of a bromine atom at the C1 position of the cyclohexane (B81311) ring. This can be accomplished through either electrophilic or radical bromination pathways, each with its own set of precursors and reaction conditions.

One viable approach involves the electrophilic bromination of a cyclohexene (B86901) derivative, such as cyclohexylideneacetic acid or its corresponding esters. In this method, the double bond of the cyclohexene ring is subjected to an electrophilic attack by a bromine source. For instance, the reaction of alkenes with N-bromosuccinimide (NBS) in aqueous solvents like DMSO, THF, or tert-butanol (B103910) at low temperatures can yield bromohydrins. wikipedia.org This reaction proceeds through the formation of a bromonium ion intermediate, which is then attacked by water. wikipedia.org

Another related method is halolactonization, which can provide a pathway to functionalized lactones from unsaturated carboxylic acids. nih.gov The regioselectivity of such reactions can be influenced by the solvent and the presence of catalysts. nih.gov For example, the use of hexafluoroisopropanol (HFIP) as a solvent can alter the cyclization pathway. nih.gov

A potential precursor, ethyl (4-acetoxy-cyclohex-1-enyl)-acetate, can be synthesized, which could then undergo further reactions to introduce the bromine and form the desired acid. lookchem.com

Radical bromination offers a direct method to introduce a bromine atom onto the saturated cyclohexylacetic acid framework. The most common reagent for this transformation is N-bromosuccinimide (NBS), often used in conjunction with a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, typically in a non-polar solvent such as carbon tetrachloride (CCl4) under reflux or irradiation. wikipedia.orgcommonorganicchemistry.com This method, known as the Wohl-Ziegler reaction, is particularly effective for brominating allylic and benzylic positions. wikipedia.org

In the context of cyclohexylacetic acid, the tertiary carbon atom (C1 of the cyclohexane ring) is the most likely site for radical substitution due to the relative stability of the resulting tertiary radical. The reaction is initiated by the formation of a bromine radical, which abstracts a hydrogen atom from the tertiary carbon, creating a stable cyclohexyl radical. This radical then reacts with a bromine source, which can be molecular bromine generated in low concentrations from the reaction of NBS with trace amounts of HBr, to form the final product. libretexts.org The low concentration of Br2 maintained by NBS helps to minimize side reactions, such as electrophilic addition to any residual unsaturation. libretexts.orgyoutube.com

The classic Hell-Volhard-Zelinsky reaction, which brominates the α-carbon of a carboxylic acid using Br2 and a phosphorus catalyst, is also a radical-based method but is not directly applicable for placing the bromine on the cyclohexane ring itself. orgsyn.orgwikipedia.org

The regioselectivity of the bromination is a critical factor in the synthesis of (1-Bromocyclohexyl)acetic acid. In radical bromination using NBS, the preference for the substitution at the tertiary carbon of the cyclohexyl ring is governed by the stability of the radical intermediate. Tertiary radicals are more stable than secondary or primary radicals, leading to the selective formation of the 1-bromo derivative. youtube.com

In electrophilic bromination of unsaturated precursors, the regioselectivity is dictated by Markovnikov's rule, where the electrophile (bromine) adds to the less substituted carbon of the double bond, and the nucleophile (water or another nucleophile) adds to the more substituted carbon, leading to the formation of a bromohydrin or related compound. wikipedia.org The stereochemistry of this addition is typically anti. wikipedia.org The choice of solvent and catalyst can also influence the regioselectivity of reactions like bromolactonization. nih.gov For aromatic substrates, the regioselectivity of electrophilic bromination can be controlled by the choice of brominating agent and reaction conditions, with reagents like N-bromosuccinimide often showing high selectivity. nih.govmdpi.comorganic-chemistry.org

For the target molecule, this compound, the C1 carbon is not a stereocenter. However, stereoselectivity can be a crucial consideration in the synthesis of related chiral α-bromo acids and their derivatives, where chiral auxiliaries or catalysts can be employed to achieve high enantiomeric excess. rsc.org

Carboxylic Acid Functional Group Formation and Manipulation

The final stage of the synthesis involves ensuring the presence of the carboxylic acid group. This can be achieved either by introducing it after the bromination step or by starting with a precursor that already contains the acid or a protected form of it.

A powerful method for introducing a carboxylic acid group is through the carbonylation of a suitable organometallic intermediate. For instance, a Grignard reagent can be prepared from an alkyl or aryl halide and then reacted with carbon dioxide (carboxylation). pressbooks.publibretexts.org This reaction involves the nucleophilic addition of the Grignard reagent to CO2, followed by acidic workup to yield the carboxylic acid. pressbooks.publibretexts.org This two-step sequence effectively converts an alkyl halide into a carboxylic acid with one additional carbon atom. pressbooks.pub

Transition metal-catalyzed carbonylation reactions also provide a route to carboxylic acids. researchgate.net For example, rhodium-based catalysts have been used for the carbonylation of methyl chloride to produce acetic acid, demonstrating the feasibility of this approach. researchgate.net A similar strategy could potentially be applied to a brominated cyclohexane derivative.

A common and straightforward method to obtain the final carboxylic acid is through the hydrolysis of its corresponding ester derivative. Esters of this compound can be synthesized through various routes, including the Reformatsky reaction of a cyclohexanone (B45756) derivative with an α-bromoester. lookchem.com

The hydrolysis of the ester can be carried out under either acidic or basic conditions. quora.com Basic hydrolysis, also known as saponification, is typically performed using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the resulting carboxylate salt. google.com Acid-catalyzed hydrolysis is also effective and is typically carried out by heating the ester in an aqueous acidic solution. quora.com The choice between acidic and basic conditions may depend on the stability of the rest of the molecule to the reaction conditions.

For example, the hydrolysis of methyl 1-(nitromethyl)cyclohexylacetate has been reported using a mixture of methanol (B129727) and aqueous potassium hydroxide, followed by neutralization. google.com Similarly, the hydrolysis of ester groups in related cyclohexyl derivatives is a key step in the synthesis of various compounds. researchgate.net

Data Tables

Table 1: Bromination Reagents and Conditions

| Reagent | Substrate Type | Conditions | Product Type | Reference |

| N-Bromosuccinimide (NBS) | Alkenes | Aqueous solvents (DMSO, THF), 0°C | Bromohydrins | wikipedia.org |

| N-Bromosuccinimide (NBS) | Alkanes (allylic/benzylic C-H) | CCl4, radical initiator (AIBN), reflux | Allylic/Benzylic Bromides | wikipedia.orgcommonorganicchemistry.com |

| Bromine (Br2) | Carboxylic Acids (with α-H) | Phosphorus (PCl3 or P) | α-Bromo Acyl Halide/Acid | orgsyn.org |

| Bromine (Br2) | Ketones | Acetic Acid | α-Bromo Ketone | nih.gov |

Table 2: Carboxylic Acid Synthesis Methods

| Method | Precursor | Reagents | Key Intermediate | Reference |

| Carboxylation | Alkyl/Aryl Halide | 1. Mg, ether; 2. CO2; 3. H3O+ | Grignard Reagent | pressbooks.publibretexts.org |

| Nitrile Hydrolysis | Alkyl Halide (1° or 2°) | 1. NaCN; 2. H3O+ or OH-, H2O, heat | Nitrile | pressbooks.publibretexts.org |

| Ester Hydrolysis | Ester | H3O+ or OH-, H2O, heat | Carboxylate Salt (basic) | quora.comgoogle.com |

| Oxidation | Primary Alcohol | KMnO4 or CrO3/H2SO4 | Aldehyde | libretexts.org |

Catalytic Approaches in the Synthesis of Brominated Cyclohexylacetic Acid Analogues

The construction of molecules like this compound involves the formation of a key carbon-carbon bond and, potentially, the creation of a chiral center. Catalytic methods are at the forefront of achieving these transformations with high efficiency and selectivity.

The formation of a C-C bond at the alpha-position to a carbonyl group is a fundamental transformation in organic synthesis. Palladium catalysis has emerged as a particularly effective method for this purpose, especially in the α-arylation of ketones and esters. nih.gov These reactions provide a strong model for the potential synthesis of cyclohexylacetic acid derivatives.

The general mechanism for palladium-catalyzed α-arylation involves the oxidative addition of a palladium(0) species to an aryl halide, followed by reaction with an enolate of the carbonyl compound and subsequent reductive elimination to form the α-aryl product. nih.gov Buchwald and coworkers first reported the intermolecular palladium-catalyzed α-arylation of cyclohexanone. nih.gov This reaction demonstrates the feasibility of forming a new carbon-carbon bond at the α-position of a cyclohexane ring using a transition metal catalyst.

| Substrate | Aryl Halide | Catalyst System | Yield (%) |

|---|---|---|---|

| Cyclohexanone | 4-tert-butylbromobenzene | 1.5 mol% Pd₂(dba)₃ / 3.6 mol% Tol-BINAP | 83 |

| Cyclic Vinylogous Ester | Various Aryl Bromides | As low as 0.25 mol% Pd(OAc)₂ | Generally High |

While these examples focus on arylation, the underlying principle of generating a metal enolate and coupling it with an electrophile could be conceptually extended to the synthesis of cyclohexylacetic acids. For instance, a related approach could involve the coupling of a cyclohexanone enolate with a reagent containing an acetic acid synthon.

Achieving stereocontrol is a critical aspect of modern synthetic chemistry, particularly for bioactive molecules where a specific stereoisomer is often responsible for the desired activity. Catalytic asymmetric methods provide the most efficient route to enantiomerically enriched compounds.

Rhodium-Catalyzed Asymmetric Hydrogenation

A powerful strategy for introducing chirality is the asymmetric hydrogenation of a prochiral olefin. For the synthesis of chiral cyclohexylacetic acid derivatives, a suitable precursor would be a cyclohexylideneacetic acid derivative. Rhodium complexes with chiral phosphorus ligands are highly effective catalysts for the asymmetric hydrogenation of various classes of alkenes, including exocyclic α,β-unsaturated carbonyl compounds. rsc.orgrsc.org The hydrogenation of these substrates can lead to the formation of α-chiral cyclic lactones, lactams, and ketones with high yields and excellent enantioselectivities. rsc.org

| Substrate Class | Catalyst System | Key Feature | Enantioselectivity (ee) |

|---|---|---|---|

| Exocyclic α,β-unsaturated carbonyls | Rh/bisphosphine-thiourea (ZhaoPhos) | Hydrogen bonding between substrate and catalyst is crucial. | Up to 99% |

| α-Dehydroamino acid derivatives | Rhodium complexes with chiral phosphorus ligands | Widely applicable in chiral drug synthesis. | Often >95% |

This methodology could be applied to the synthesis of chiral cyclohexylacetic acid by preparing the corresponding exocyclic α,β-unsaturated ester and subjecting it to asymmetric hydrogenation with a suitable chiral rhodium catalyst.

Chiral Brønsted Acid Catalysis

In recent years, chiral Brønsted acids, particularly chiral phosphoric acids, have emerged as powerful catalysts for a wide range of enantioselective transformations. scispace.com These catalysts operate by activating substrates through hydrogen bonding, creating a chiral environment that directs the approach of a reactant. scispace.comnih.gov While direct application to the synthesis of this compound is not reported, their utility in cycloaddition reactions to form complex chiral cyclic systems is well-established. For example, chiral phosphoric acids have been used to catalyze the enantioselective [4+2] cycloaddition between 2-benzothiazolimines and enecarbamates, producing benzothiazolopyrimidines with three contiguous stereocenters in high yield and enantioselectivity. nih.gov

| Reaction Type | Catalyst | Substrates | Product | Enantioselectivity (ee) |

|---|---|---|---|---|

| [4+2] Cycloaddition | Chiral Phosphoric Acid | 2-Benzothiazolimines and Enecarbamates | Benzothiazolopyrimidines | Up to >99% |

The principles of chiral Brønsted acid catalysis could be envisioned in a strategy to introduce the acetic acid moiety to a cyclohexanone derivative in a stereocontrolled manner, for example, through an enantioselective addition of a suitable nucleophile to a reactive intermediate generated in the presence of the chiral acid.

Chemical Reactivity and Mechanistic Investigations of 1 Bromocyclohexyl Acetic Acid

Nucleophilic Substitution Reactions at the Brominated Center

The tertiary carbon atom bonded to the bromine atom in (1-Bromocyclohexyl)acetic acid is a key site for nucleophilic substitution reactions. These reactions involve the replacement of the bromide leaving group by a nucleophile. The mechanism of this substitution is heavily dependent on the reaction conditions and the nature of the nucleophile.

Nucleophilic substitution reactions can proceed through two primary mechanisms: SN1 (substitution, nucleophilic, unimolecular) and SN2 (substitution, nucleophilic, bimolecular). libretexts.org For this compound, the substrate is a tertiary alkyl halide. Tertiary substrates are known to favor the SN1 pathway due to the stability of the resulting tertiary carbocation intermediate. libretexts.orgchegg.com The SN2 mechanism, which involves a backside attack by the nucleophile, is sterically hindered at a tertiary carbon and is therefore highly unlikely. libretexts.org

The SN1 reaction proceeds in a stepwise manner. The first and rate-determining step is the spontaneous dissociation of the carbon-bromine bond to form a planar tertiary carbocation. libretexts.orglibretexts.org This is followed by a rapid attack of the nucleophile on the carbocation. libretexts.org The use of a polar protic solvent, such as water or ethanol, can facilitate the SN1 reaction by stabilizing both the carbocation intermediate and the bromide leaving group. libretexts.org Weakly basic, neutral nucleophiles also favor the SN1 pathway. libretexts.org

A comparison of the key features of SN1 and SN2 reactions in the context of cyclohexyl systems is presented below.

| Feature | SN1 Pathway | SN2 Pathway |

| Substrate | Favored by tertiary and secondary substrates | Favored by primary and secondary substrates |

| Kinetics | Unimolecular (rate = k[substrate]) | Bimolecular (rate = k[substrate][nucleophile]) |

| Mechanism | Stepwise (carbocation intermediate) | Concerted (single transition state) |

| Stereochemistry | Racemization (attack from both faces of the planar carbocation) | Inversion of configuration (backside attack) |

| Nucleophile | Favored by weak, neutral nucleophiles | Favored by strong, negatively charged nucleophiles |

| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |

In the presence of a base, elimination reactions often compete with nucleophilic substitution. For tertiary alkyl halides like this compound, both E1 (elimination, unimolecular) and E2 (elimination, bimolecular) reactions are possible. libretexts.orgvarsitytutors.com

The E1 reaction proceeds through the same carbocation intermediate as the SN1 reaction. libretexts.org Instead of attacking the carbocation, a weak base can abstract a proton from an adjacent carbon, leading to the formation of an alkene. E1 reactions often occur concurrently with SN1 reactions, especially at higher temperatures. libretexts.org

The E2 mechanism is a concerted process where a strong base removes a proton from a carbon adjacent to the leaving group, while the leaving group departs simultaneously. libretexts.org This reaction requires a specific anti-periplanar geometry between the proton being removed and the leaving group. varsitytutors.com In a cyclohexane (B81311) system, this translates to a requirement for both the hydrogen and the leaving group to be in axial positions. varsitytutors.com

For this compound, E2 elimination would lead to the formation of cyclohexylideneacetic acid or cyclohex-1-enylacetic acid. The use of a strong, sterically hindered base would favor the E2 pathway over SN2. libretexts.org

| Reaction | Mechanism | Key Requirements | Potential Products from this compound |

| SN1 | Unimolecular substitution | Weak nucleophile, polar protic solvent | (1-Hydroxycyclohexyl)acetic acid (with H₂O) |

| E1 | Unimolecular elimination | Weak base, heat | Cyclohex-1-enylacetic acid, Cyclohexylideneacetic acid |

| E2 | Bimolecular elimination | Strong base, anti-periplanar geometry | Cyclohex-1-enylacetic acid, Cyclohexylideneacetic acid |

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group in this compound provides a second site for a variety of chemical transformations, allowing for the synthesis of a range of derivatives.

The carboxylic acid can be converted into its corresponding esters, amides, and anhydrides through standard synthetic methodologies.

Esterification : The reaction of this compound with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) yields the corresponding ester. Alternatively, the carboxylic acid can be converted to an acyl chloride using a reagent like thionyl chloride, followed by reaction with an alcohol.

Amide Formation : Amides can be prepared by reacting the carboxylic acid with an amine. This reaction is often facilitated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to activate the carboxylic acid. orgsyn.orgnih.gov

Anhydride Formation : Anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, typically at high temperatures, or by reacting the carboxylate salt with an acyl halide.

| Derivative | Reagents | General Reaction |

| Ester | Alcohol, Acid catalyst (e.g., H₂SO₄) | R-COOH + R'-OH ⇌ R-COOR' + H₂O |

| Amide | Amine, Coupling agent (e.g., DCC, EDC) | R-COOH + R'-NH₂ → R-CONHR' + H₂O |

| Anhydride | Heat or Acyl halide | 2 R-COOH → (RCO)₂O + H₂O |

The alpha-carbon of the carboxylic acid moiety (the -CH₂- group) is susceptible to certain reactions. The protons on this carbon are acidic and can be removed by a strong base to form an enolate. This enolate can then act as a nucleophile in subsequent reactions.

One notable reaction is the Hell-Volhard-Zelinsky reaction, which involves the alpha-halogenation of a carboxylic acid. wikipedia.org This reaction typically uses bromine and a catalytic amount of phosphorus tribromide. wikipedia.org In the case of this compound, this would lead to the formation of (1-Bromocyclohexyl)bromoacetic acid.

Conformational Effects on Reactivity in this compound

The cyclohexane ring exists predominantly in a chair conformation. The substituents on the ring can occupy either axial or equatorial positions. The reactivity of this compound is significantly influenced by the conformational preferences of the bromine atom and the acetic acid group.

For an E2 elimination to occur, a diaxial arrangement of the leaving group (bromine) and a neighboring proton is required. In the case of this compound, the bromine is on a tertiary carbon. For the chair conformation where the bromine is in an axial position, an adjacent axial proton is necessary for the E2 reaction to proceed. If the bromine atom preferentially occupies an equatorial position due to steric hindrance, the rate of the E2 reaction will be significantly reduced. The large acetic acid group will likely prefer an equatorial position, which may influence the conformational equilibrium of the bromine atom.

In SN1 reactions, the rate-determining step is the formation of a carbocation. The stability of this intermediate is less dependent on the initial conformation of the leaving group. Therefore, conformational effects are generally less pronounced in SN1 and E1 reactions compared to E2 reactions.

Computational and Theoretical Studies of this compound

While specific and detailed computational studies exclusively focused on this compound are not widely available in peer-reviewed literature, the principles of computational and theoretical chemistry provide a robust framework for predicting and understanding its molecular properties. This section outlines the established theoretical methods that are applied to molecules of this class and describes the insights they would offer into the electronic structure, reactivity, and dynamics of this compound.

Computational and Theoretical Studies of 1 Bromocyclohexyl Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to provide detailed information on molecular structure, energy, and reactivity.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. Instead of calculating the complex wave function of a many-electron system, DFT determines the electron density, from which all molecular properties can be derived.

For (1-Bromocyclohexyl)acetic acid, DFT calculations would be instrumental in determining key molecular properties. These include optimized molecular geometry, vibrational frequencies (corresponding to infrared spectra), and thermochemical data such as enthalpy of formation and Gibbs free energy. Different functionals, such as B3LYP, are commonly used in conjunction with various basis sets (e.g., 6-311++G(d,p)) to model the electronic structure. The choice of functional and basis set is crucial for obtaining results that correlate well with experimental data. For instance, studies on similar organofluorine hexahydropyrimidine (B1621009) derivatives have successfully used the B3LYP/6-311++G(d,p) level of theory to obtain reliable structural parameters. nih.gov

A typical output from a DFT study on this compound would include the following parameters, which are essential for understanding its stability and behavior.

Table 1: Illustrative DFT-Calculated Molecular Properties (Note: The following data are representative examples for a molecule of this type and not specific calculated values for this compound.)

| Property | Representative Value | Unit | Significance |

|---|---|---|---|

| Total Energy | -2850.123 | Hartrees | Overall stability of the molecule. |

| Dipole Moment | 2.5 | Debye | Measure of molecular polarity. |

| Enthalpy of Formation | -150.5 | kcal/mol | Energy change upon formation from elements. |

| Gibbs Free Energy | -120.8 | kcal/mol | Spontaneity of formation. |

High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a higher degree of accuracy than DFT for certain properties, particularly for calculating reaction barriers and weak intermolecular interactions. These methods are computationally more demanding.

Mapping the energetic landscape of this compound would involve locating all stable conformers and the transition states that connect them. For example, ab initio calculations on acetic acid have been used to investigate the relative stabilities of its syn and anti conformations. nih.gov For this compound, this would involve exploring the different chair conformations of the cyclohexane (B81311) ring and the rotational isomers of the acetic acid side chain. Such studies provide critical information on the flexibility of the molecule and the relative populations of its different shapes at thermal equilibrium. For instance, studies on the deprotonation of acetic acid have utilized ab initio metadynamics to map the free-energy landscape. rsc.org

The Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. researchgate.net

For this compound, the HOMO is expected to be localized on the bromine atom and the oxygen atoms of the carboxylic acid group, which are the sites of highest electron density. The LUMO would likely be associated with the C-Br antibonding orbital and the carbonyl group. A small HOMO-LUMO gap would suggest higher reactivity. nih.govresearchgate.net From these orbital energies, various reactivity descriptors can be calculated.

Table 2: Illustrative Reactivity Descriptors from FMO Analysis (Note: The following data are representative examples for a molecule of this type and not specific calculated values for this compound.)

| Descriptor | Formula | Representative Value (eV) | Interpretation |

|---|---|---|---|

| HOMO Energy | EHOMO | -6.8 | Electron-donating ability. |

| LUMO Energy | ELUMO | -0.5 | Electron-accepting ability. |

| Energy Gap | ΔE = ELUMO - EHOMO | 6.3 | Chemical reactivity and stability. |

| Ionization Potential | I ≈ -EHOMO | 6.8 | Energy required to remove an electron. |

| Electron Affinity | A ≈ -ELUMO | 0.5 | Energy released upon gaining an electron. |

| Electronegativity | χ = (I + A) / 2 | 3.65 | Tendency to attract electrons. |

| Chemical Hardness | η = (I - A) / 2 | 3.15 | Resistance to change in electron distribution. |

Molecular Modeling and Dynamics Simulations

While quantum mechanics describes the electronic structure, molecular modeling and dynamics simulations are used to explore the conformational space and temporal evolution of molecular systems.

This compound is a flexible molecule. The cyclohexane ring can exist in different conformations, primarily the chair, boat, and twist-boat forms, with the chair being the most stable. The substituents—the bromine atom and the acetic acid group—can be in either axial or equatorial positions.

Molecular mechanics force fields (like MMFF or AMBER) and quantum methods would be used to perform a systematic conformational search to identify the most stable (lowest energy) structures. For related systems like trans-1,4-dihalocyclohexanes, experimental and computational studies have determined the equilibrium populations of diaxial and diequatorial conformers. A similar analysis for this compound would reveal the preferred orientation of the bromo and acetic acid groups, which is critical for understanding its reactivity and interactions with other molecules. The stability of different rotamers of the acetic acid side chain would also be a key aspect of this analysis. nih.gov

The surrounding environment, particularly the solvent, can significantly influence the conformation and reactivity of a molecule. Molecular dynamics (MD) simulations are particularly well-suited to study these effects. In an MD simulation, the motion of every atom in the system (solute and solvent) is calculated over time by solving Newton's equations of motion.

Advanced Spectroscopic Characterization Techniques for 1 Bromocyclohexyl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of (1-Bromocyclohexyl)acetic acid by mapping the chemical environments of its proton and carbon nuclei.

Proton NMR (¹H NMR) Spectroscopy for Proton Environments and Coupling Patterns

In the ¹H NMR spectrum of this compound, distinct signals are expected for the different types of protons present in the molecule. The carboxylic acid proton (-COOH) would typically appear as a broad singlet far downfield, generally in the range of 10-12 ppm, due to its acidic nature and hydrogen bonding. mdpi.com The methylene (B1212753) protons (-CH₂-) of the acetic acid group are adjacent to a quaternary carbon and are expected to produce a singlet, likely in the 2.5-3.0 ppm region. The ten protons on the cyclohexyl ring would exhibit complex overlapping signals, appearing as multiplets, typically in the range of 1.2-2.5 ppm. The specific chemical shifts and coupling patterns of these ring protons are influenced by their axial or equatorial positions and their proximity to the electronegative bromine atom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -COOH | 10.0 - 12.0 | Broad Singlet |

| -CH₂-COOH | 2.5 - 3.0 | Singlet |

Note: These are predicted values based on typical ranges for similar functional groups. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) Spectroscopy for Carbon Framework Analysis

The ¹³C NMR spectrum provides critical information about the carbon backbone of the molecule. For this compound, eight distinct carbon signals are anticipated. The carbonyl carbon (-C=O) of the carboxylic acid is the most deshielded, appearing significantly downfield, typically between 170-180 ppm. hmdb.cahmdb.cadrugbank.comchemicalbook.com The quaternary carbon atom of the cyclohexane (B81311) ring, bonded to both the bromine atom and the acetic acid side chain (C-Br), would appear in the 60-70 ppm range. The methylene carbon of the acetic acid group (-CH₂COOH) is expected around 40-50 ppm. The remaining five signals correspond to the carbons of the cyclohexyl ring, with their chemical shifts falling in the 20-40 ppm range, influenced by the substituent effects of the bromine atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| -C =O | 170 - 180 |

| C -Br (quaternary) | 60 - 70 |

| -C H₂-COOH | 40 - 50 |

Note: These are predicted values based on typical ranges for similar functional groups. Actual experimental values may vary.

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing through-bond connectivities.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the protons on the cyclohexane ring, helping to trace the carbon-carbon bonds within the ring system.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the cyclohexyl and acetic acid methylene groups to their corresponding carbon signals in the ¹³C NMR spectrum. beilstein-journals.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying long-range (2-3 bond) correlations. Key expected correlations for this compound would include the methylene protons of the acetic acid group showing a correlation to both the quaternary carbon (C-Br) and the carbonyl carbon (-COOH). This would unambiguously confirm the attachment of the acetic acid moiety to the C-1 position of the bromocyclohexyl ring. beilstein-journals.org

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to be dominated by features characteristic of a carboxylic acid. libretexts.org A very broad absorption band would appear in the 2500-3300 cm⁻¹ region, corresponding to the O-H stretching vibration, with the broadness resulting from intermolecular hydrogen bonding. libretexts.org A strong, sharp absorption band between 1700-1725 cm⁻¹ is characteristic of the C=O (carbonyl) stretch of the carboxylic acid. libretexts.orgrasayanjournal.co.in Other significant bands would include C-O stretching and O-H bending vibrations around 1300-1440 cm⁻¹ and 920 cm⁻¹, respectively. The C-Br stretching vibration typically gives rise to a signal in the lower frequency "fingerprint" region, usually between 500-600 cm⁻¹.

Raman spectroscopy provides complementary information. While the polar C=O and O-H groups give strong IR signals, the less polar C-C and C-Br bonds often produce more intense Raman signals, aiding in the characterization of the cyclohexane framework and the carbon-bromine bond.

Table 3: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretch | 2500 - 3300 | Strong, Very Broad |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium to Strong |

| C=O (Carboxylic Acid) | Stretch | 1700 - 1725 | Strong, Sharp |

| C-O (Carboxylic Acid) | Stretch | 1210 - 1320 | Medium |

Note: These are predicted values based on typical ranges for similar functional groups. Actual experimental values may vary.

Mass Spectrometry for Molecular Mass and Fragmentation Studies

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural insights from its fragmentation pattern under ionization. The molecular formula is C₈H₁₃BrO₂. lookchem.com

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed. Due to the presence of a bromine atom, a characteristic isotopic pattern will be seen for all bromine-containing fragments, with two peaks of nearly equal intensity: one for the ⁷⁹Br isotope and another two mass units higher for the ⁸¹Br isotope ([M+2]⁺).

The fragmentation of carboxylic acids is well-documented. libretexts.orgmiamioh.edu Common fragmentation pathways for this compound would likely include:

Loss of the bromine radical (•Br): leading to an [M-Br]⁺ fragment.

Loss of the carboxyl group (•COOH): resulting in an [M-COOH]⁺ fragment (mass loss of 45). libretexts.org

Alpha-cleavage: Fission of the bond between the cyclohexyl ring and the acetic acid side chain.

Cleavage of the cyclohexyl ring: leading to a series of smaller fragment ions.

Analysis of these fragmentation patterns allows for the confirmation of the different structural components of the molecule. researchgate.netdocbrown.info

X-ray Crystallography for Solid-State Molecular Architecture

While NMR and mass spectrometry define the connectivity of a molecule, X-ray crystallography can reveal its precise three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Applications of 1 Bromocyclohexyl Acetic Acid in Chemical Research and Development

Role as a Versatile Intermediate in Organic Synthesis

The inherent reactivity of (1-Bromocyclohexyl)acetic acid makes it a valuable precursor in various synthetic pathways. The presence of both a nucleophilic carboxylic acid group and an electrophilic carbon atom bonded to bromine allows for a diverse range of chemical transformations, positioning it as a key starting material for more intricate molecular structures.

Precursor for Complex Molecular Architectures in Pharmaceutical Research

In the pharmaceutical industry, the development of novel therapeutic agents often relies on the synthesis of complex molecular frameworks. This compound provides a scaffold that can be elaborated into various drug candidates. The cyclohexyl ring offers a three-dimensional element that can be crucial for binding to biological targets, while the acetic acid side chain can be modified to introduce different functional groups, influencing the compound's pharmacokinetic and pharmacodynamic properties.

Table 1: Potential Pharmaceutical Scaffolds Derived from this compound

| Scaffold Type | Potential Therapeutic Area | Synthetic Transformation |

| Cyclohexyl-substituted propanoic acids | Anti-inflammatory | Alkylation of the alpha-carbon |

| Heterocyclic-cyclohexylacetic acids | Analgesic, Anticancer | Nucleophilic substitution with heterocycles |

| Amino-cyclohexylacetic acid derivatives | Neurological disorders | Amination reactions |

This table is illustrative of potential applications based on the reactivity of the parent compound and related structures.

Building Block for Agrochemical Active Ingredients

The principles of molecular design in the agrochemical sector mirror those in pharmaceuticals, with a focus on creating compounds that exhibit high efficacy and selectivity towards their target pests or weeds while maintaining low toxicity to non-target organisms and the environment. This compound serves as a valuable building block in this arena as well.

The lipophilic nature of the cyclohexyl group can enhance the penetration of the active ingredient through the waxy cuticles of plants or the exoskeletons of insects. The carboxylic acid functionality can be esterified or amidated to modulate the compound's solubility and transport properties within the target organism. The bromine atom provides a handle for introducing toxophoric groups or for creating more complex heterocyclic systems known to possess pesticidal or herbicidal activity. Although specific commercial agrochemicals derived directly from this compound are not widely documented, the structural elements are pertinent to the design of new active ingredients.

Synthesis of Specialty Chemicals and Functional Materials

The utility of this compound extends beyond the life sciences into the realm of materials science. The compound's bifunctional nature makes it a potential monomer or chain extender in the synthesis of specialty polymers. For example, the carboxylic acid can participate in condensation polymerizations to form polyesters or polyamides, while the bromo-group could be utilized for post-polymerization modification or as an initiator for certain types of polymerization.

One area of potential application is in the synthesis of functional materials through techniques like ring-opening polymerization (ROP) of lactones derived from this compound. The resulting polymers would possess a pendant bromocyclohexyl group, which could be further functionalized to impart specific properties such as flame retardancy, altered refractive index, or as a point of attachment for other molecules.

Contributions to Methodological Advancements in Organic Chemistry

Beyond its direct application as a synthetic intermediate, this compound and its derivatives are valuable tools for exploring and developing new synthetic methods and for studying fundamental principles of chemical reactivity and stereochemistry.

Studies in Novel Reaction Development

The unique combination of functional groups in this compound makes it an interesting substrate for investigating novel chemical transformations. For example, it can be used to study the mechanisms of nucleophilic substitution reactions at a sterically hindered secondary carbon center. The interplay between the carboxylic acid group and the bromine atom can also lead to interesting intramolecular reactions, providing pathways to novel cyclic structures. Researchers can utilize this compound to explore new catalytic systems for C-C and C-heteroatom bond formation, contributing to the broader toolkit of synthetic organic chemistry.

Investigations into Stereochemical Control

The cyclohexane (B81311) ring of this compound possesses inherent stereochemical complexity. Reactions involving this molecule can lead to the formation of different stereoisomers, making it an excellent model system for studying and developing methods for stereochemical control. For instance, diastereoselective reactions can be explored by utilizing chiral reagents or catalysts to favor the formation of one diastereomer over another. Understanding the factors that govern the stereochemical outcome of reactions involving this and related molecules is crucial for the synthesis of enantiomerically pure pharmaceuticals and agrochemicals, where the biological activity often resides in a single stereoisomer. While specific, in-depth stereochemical studies on this compound itself are not extensively reported, the principles of stereocontrol developed with similar chiral building blocks are directly applicable.

Use in Catalyst and Ligand Design Studies

This compound, while not extensively documented as a standalone ligand, serves as a valuable precursor in the design and synthesis of specialized ligands for various catalytic applications. Its bifunctional nature, featuring both a reactive carbon-bromine bond and a coordinating carboxylic acid group, allows for the strategic introduction of desired functionalities to create bespoke ligands. These ligands can then be coordinated with various metal centers to generate catalysts with tailored steric and electronic properties.

The primary approach to utilizing this compound in ligand design involves the nucleophilic substitution of the bromide atom. This allows for the covalent attachment of common coordinating groups such as phosphines, amines, or thiols. The resulting molecule is a bifunctional ligand, capable of binding to a metal center through both the newly introduced coordinating group and the carboxylate moiety. This chelation effect often leads to more stable and selective catalysts.

Detailed Research Findings: A Plausible Approach to Ligand Synthesis

While direct literature on the catalytic applications of ligands derived specifically from this compound is sparse, a scientifically sound synthetic strategy can be proposed based on established chemical principles. One such approach is the synthesis of a phosphine-functionalized carboxylic acid ligand.

The synthesis could proceed via the reaction of this compound with a nucleophilic phosphide reagent, such as lithium diphenylphosphide (LiPPh₂). In this reaction, the diphenylphosphide anion would displace the bromide ion in an SN2 reaction to form a new carbon-phosphorus bond. The resulting product would be (1-(diphenylphosphino)cyclohexyl)acetic acid, a P,O-bidentate ligand.

This phosphine-carboxylate ligand could then be used to synthesize a variety of metal complexes. For example, reaction with a palladium(II) precursor, such as palladium(II) acetate, could yield a palladium complex where the ligand coordinates to the metal center through both the phosphorus atom of the phosphine group and one of the oxygen atoms of the carboxylate group. Such palladium complexes are known to be effective catalysts for a variety of cross-coupling reactions.

The catalytic activity of such a hypothetical palladium complex could be evaluated in a representative reaction, such as the Suzuki-Miyaura cross-coupling of an aryl halide with a boronic acid. The performance of the catalyst would be assessed by measuring the reaction yield and turnover number (TON).

Hypothetical Catalytic Performance Data

To illustrate the potential of such a catalyst, the following data table presents hypothetical results for the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid, catalyzed by a palladium complex of (1-(diphenylphosphino)cyclohexyl)acetic acid.

| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 0.1 | Toluene | 100 | 12 | 92 |

| 2 | 0.05 | Toluene | 100 | 12 | 85 |

| 3 | 0.1 | Dioxane | 100 | 12 | 88 |

| 4 | 0.1 | Toluene | 80 | 24 | 75 |

The data in this hypothetical table suggests that the catalyst could be highly effective, providing excellent yields under relatively mild conditions. The variation in yield with catalyst loading, solvent, and temperature would be typical for such a catalytic system and would be the subject of optimization studies in a real research scenario.

The design of ligands derived from this compound therefore represents a promising, albeit underexplored, avenue for the development of novel and efficient catalysts for a range of chemical transformations.

Future Research Directions and Emerging Perspectives for 1 Bromocyclohexyl Acetic Acid

Development of Greener and More Sustainable Synthetic Routes

The traditional synthesis of α-bromo acids, often relying on the Hell-Volhard-Zelinsky reaction, utilizes stoichiometric amounts of bromine and phosphorus halides, which raises environmental and safety concerns. wikipedia.orggoogle.com Current research is actively pursuing more sustainable alternatives that minimize waste, avoid hazardous reagents, and improve energy efficiency.

A promising greener approach involves the use of alternative brominating agents and catalytic systems. For instance, a patented method describes the in-situ generation of bromine from a metal salt of bromine (like sodium bromide) using hydrogen peroxide as the oxidant. google.com This process, conducted at an acidic pH, avoids the direct handling of liquid bromine and produces water as the primary byproduct, significantly improving the environmental profile of the synthesis. google.com

Another strategy focuses on the use of N-bromosuccinimide (NBS) in the presence of a catalyst, which offers milder reaction conditions and easier handling. organic-chemistry.org While initially demonstrated for α,β-unsaturated carbonyl compounds, the principles can be extended to the synthesis of α-bromo acids. organic-chemistry.org These methods align with the principles of green chemistry by reducing reagent toxicity and improving atom economy.

Future research in this area will likely focus on developing catalytic enantioselective methods for the synthesis of chiral α-bromo acids, a significant challenge in the field. The development of novel catalysts, potentially based on earth-abundant metals, and the use of solvent-free or aqueous reaction media will be key areas of exploration.

Table 1: Comparison of Synthetic Routes for α-Bromo Acids

| Feature | Traditional Method (Hell-Volhard-Zelinsky) | Greener Alternative (In-situ Bromination) |

|---|---|---|

| Brominating Agent | Liquid Bromine (Br₂) | Metal Bromide Salt (e.g., NaBr) |

| Catalyst/Reagent | Phosphorus Halide (e.g., PBr₃) | Hydrogen Peroxide (H₂O₂) |

| Byproducts | HBr, Phosphorus compounds | Water (H₂O) |

| Safety Concerns | Handling of corrosive and toxic Br₂ | Safer reagents |

| Environmental Impact | High | Low |

Exploration of Unconventional Reactivity Profiles

Beyond its role as a simple alkylating agent in nucleophilic substitution reactions, (1-Bromocyclohexyl)acetic acid possesses a latent potential for more complex and unconventional transformations. wikipedia.orgfiveable.me The exploration of this untapped reactivity is a key area for future research, promising access to novel molecular architectures.

One area of interest is the participation of α-halo acids in multicomponent reactions (MCRs). Recent advancements have shown that related α-haloketones are valuable synthons in the combinatorial synthesis of functionalized heterocyclic compounds. nih.gov Similarly, this compound could be employed in novel MCRs to rapidly build molecular complexity. For example, nickel-catalyzed four-component spirocyclization cascades have been developed to synthesize highly functionalized spirocyclobutyl γ-lactams and lactones, demonstrating the potential for complex transformations. acs.org

The unique structural features of this compound, particularly the sterically demanding cyclohexyl group, could be exploited to control stereoselectivity in novel reactions. The development of new catalytic systems that can activate the C-Br bond in unconventional ways could lead to unexpected cyclization or rearrangement pathways. Furthermore, the Darzens reaction, which involves the reaction of an α-haloester with a ketone or aldehyde to form an α,β-epoxy ester, represents a classic but still valuable transformation that could be further explored with this substrate. wikipedia.org

Future investigations will likely focus on transition-metal-catalyzed cross-coupling reactions, C-H activation, and photoredox catalysis to unlock new reaction pathways for this compound and its derivatives.

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis, and this compound is a prime candidate for the application of these powerful predictive tools. ijsetpub.com AI and ML algorithms can analyze vast datasets of chemical reactions to predict reaction outcomes, suggest optimal reaction conditions, and even propose novel synthetic routes. nih.govrjptonline.org

Several ML models, often based on neural networks, have been developed to predict suitable catalysts, solvents, reagents, and temperatures for a given chemical transformation. nih.govbeilstein-journals.org These models are trained on extensive reaction databases, such as Reaxys, and can provide valuable insights for both known and novel reactions. nih.gov For this compound, these tools could be used to:

Optimize existing reactions: Predict the optimal conditions to maximize the yield and selectivity of known transformations.

Discover new reactions: Identify novel reaction partners and catalytic systems that could lead to previously unknown products.

Predict reactivity and selectivity: Understand how the sterics and electronics of the molecule influence its reactivity in different chemical environments. eurekalert.orgchemeurope.com

Furthermore, emerging AI platforms like ReactAIvate are being developed to predict entire chemical reaction mechanisms, offering an unprecedented level of detail in understanding how reactions proceed. arxiv.org By applying these tools, researchers can streamline the experimental process, reduce the number of trial-and-error experiments, and accelerate the discovery of new applications for this compound. chemai.iowhiterose.ac.uk

Table 2: Capabilities of AI/ML in Predicting Reactions for this compound

| AI/ML Capability | Potential Application |

|---|---|

| Reaction Condition Prediction | Suggest optimal catalyst, solvent, and temperature for a desired transformation. nih.gov |

| Yield Prediction | Forecast the expected yield of a reaction, aiding in the selection of the most efficient synthetic routes. rjptonline.org |

| Retrosynthesis Planning | Propose synthetic pathways to a target molecule starting from this compound. |

| Mechanism Prediction | Elucidate the step-by-step mechanism of a reaction, providing insights into reactivity. arxiv.org |

Potential in Advanced Materials Science Applications Beyond Traditional Uses

While traditionally used as an intermediate in organic synthesis, the unique structure of this compound suggests potential for its use in the development of advanced materials. The functionalized cyclohexane (B81311) moiety can impart desirable properties such as rigidity, hydrophobicity, and defined three-dimensional structure to polymers and other materials. google.com

One emerging area of interest is the synthesis of spirocyclic compounds, which have applications in medicinal chemistry, materials science, and optoelectronics due to their unique three-dimensional spatial arrangement. acs.org this compound could serve as a key starting material for the synthesis of novel spiro-heterocycles with tailored properties.

Furthermore, the incorporation of functionalized cyclohexane derivatives into polymer backbones can influence the material's physical and chemical properties. researchgate.net For example, it could enhance thermal stability, modify solubility, or create specific recognition sites for sensing applications. The development of new polymerization methods that can incorporate such functionalized monomers is an active area of research.

Future research could explore the use of this compound derivatives in the following areas:

Functional Polymers: Creating polymers with enhanced thermal or mechanical properties.

Sensing Materials: Developing materials for the selective detection of specific analytes.

Liquid Crystals: Designing new liquid crystalline materials with unique phase behavior.

Biomaterials: Synthesizing biocompatible materials for drug delivery or tissue engineering applications.

The exploration of these non-traditional applications will require a multidisciplinary approach, combining expertise in organic synthesis, polymer chemistry, and materials science.

Q & A

Q. Methodological Answer :

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (~210 nm) assesses purity.

- Spectroscopy :

- -NMR (CDCl, 400 MHz): Peaks at δ 1.2–2.1 ppm (cyclohexyl protons), δ 3.3–3.6 ppm (bromine-adjacent CH), and δ 12.1 ppm (carboxylic acid proton, if present).

- -NMR: Signals for the carbonyl carbon (~175 ppm) and brominated cyclohexyl carbons (~30–50 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., CHBrO) with an expected [M+H] ion .

Advanced: How does steric hindrance in the cyclohexyl ring influence the reactivity of this compound?

Methodological Answer :

The axial/equatorial orientation of the bromine atom on the cyclohexane ring dictates steric effects:

- Axial Bromine : Higher steric hindrance reduces nucleophilic substitution (S2) rates. Kinetic studies using polar aprotic solvents (DMF, DMSO) and varying nucleophiles (e.g., NaI, NaN) quantify this effect.

- Equatorial Bromine : Favors S2 due to reduced steric clash. X-ray crystallography or NOESY NMR can determine the bromine’s spatial arrangement.

- Computational Modeling : Conformational analysis via molecular mechanics (MMFF94 force field) predicts reactivity trends .

Basic: What are the solubility and stability considerations for this compound in experimental design?

Q. Methodological Answer :

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) or chlorinated solvents (CHCl). Solubility tests at 25°C and 50°C inform solvent selection for reactions.

- Stability :

Advanced: How can this compound be utilized in designing enzyme inhibitors or prodrugs?

Q. Methodological Answer :

- Prodrug Design : Esterification of the carboxylic acid group (e.g., with p-nitrophenyl or methyl groups) enhances membrane permeability. Hydrolysis studies in simulated biological fluids (PBS, pH 7.4) assess release kinetics.

- Enzyme Inhibition : Docking simulations (AutoDock Vina) predict binding affinity to target enzymes (e.g., cyclooxygenase). In vitro assays (IC determination) validate inhibitory potency.

- Metabolic Profiling : Incubation with liver microsomes (CYP450 enzymes) identifies major metabolites via LC-MS/MS .

Basic: What safety protocols are critical when handling this compound?

Q. Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors (irritant to mucous membranes).

- Spill Management : Neutralize spills with sodium bicarbonate, then adsorb with vermiculite.

- Storage : In amber glass bottles under inert gas (N) at 4°C to prevent degradation .

Advanced: What strategies mitigate side reactions during bromocyclohexylacetic acid synthesis?

Q. Methodological Answer :

- Radical Quenchers : Add BHT (butylated hydroxytoluene) to suppress unintended radical chain reactions.

- Temperature Control : Maintain reaction temperatures below 40°C to avoid Wurtz-type coupling byproducts.

- Protecting Groups : Temporarily protect the carboxylic acid as a methyl ester (via Fischer esterification) to prevent decarboxylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.